2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone
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Overview
Description
2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that features a benzodiazole core, a morpholine ring, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzodiazole Core: This can be achieved by cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the Methoxyphenoxy Group: This step involves the reaction of the benzodiazole intermediate with 2-(2-methoxyphenoxy)ethyl bromide under basic conditions.
Introduction of the Morpholine Ring: The final step involves the reaction of the intermediate with morpholine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyphenoxy)ethylamine
- 1-(morpholin-4-yl)ethanone
- 1H-1,3-benzodiazole derivatives
Uniqueness
The uniqueness of 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H25N3O4S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[2-[2-(2-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C22H25N3O4S/c1-27-19-8-4-5-9-20(19)29-14-15-30-22-23-17-6-2-3-7-18(17)25(22)16-21(26)24-10-12-28-13-11-24/h2-9H,10-16H2,1H3 |
InChI Key |
IKNAPGXKIOFDHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4 |
Origin of Product |
United States |
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